molecular formula C22H15F3N4 B293033 7-methyl-3-[3-(trifluoromethyl)phenyl]-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

7-methyl-3-[3-(trifluoromethyl)phenyl]-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

Cat. No.: B293033
M. Wt: 392.4 g/mol
InChI Key: AUDCOKIWSMHZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and industrial applications.

Preparation Methods

The synthesis of 4-methyl-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile involves several steps. One common method includes the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine . This reaction typically yields the desired product in varying proportions, depending on the reaction conditions. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a catalyst. Substitution reactions may involve the replacement of functional groups with other substituents, leading to the formation of different derivatives .

Scientific Research Applications

4-methyl-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory and antitumor activities . The compound’s unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-methyl-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar compounds to 4-methyl-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile include other heterocyclic compounds with trifluoromethyl groups. . The presence of the trifluoromethyl group in these compounds enhances their biological activity and chemical stability, making them valuable for various research and industrial purposes.

Properties

Molecular Formula

C22H15F3N4

Molecular Weight

392.4 g/mol

IUPAC Name

7-methyl-3-[3-(trifluoromethyl)phenyl]-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

InChI

InChI=1S/C22H15F3N4/c1-13-16-9-10-28(15-6-4-5-14(11-15)22(23,24)25)21(16)29-19-8-3-2-7-18(19)27-20(29)17(13)12-26/h2-8,11H,9-10H2,1H3

InChI Key

AUDCOKIWSMHZKT-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=CC(=C5)C(F)(F)F)C#N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=CC(=C5)C(F)(F)F)C#N

Origin of Product

United States

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